AMAS

説明

特性

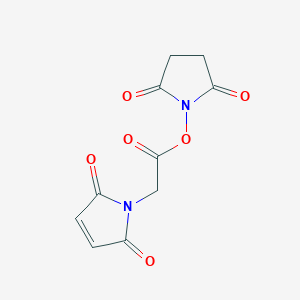

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-6-1-2-7(14)11(6)5-10(17)18-12-8(15)3-4-9(12)16/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKASZBHFXBROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391201 | |

| Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-61-3 | |

| Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleimidoacetic acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Succinimidyl maleimidoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRQ5GEQ7MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anti-Malignin Antibody in Serum (AMAS) Test: A Technical Overview for Researchers and Drug Development Professionals

An In-depth Examination of a Controversial Cancer Biomarker

The Anti-Malignin Antibody in Serum (AMAS) test is a blood-based immunoassay intended for the early detection and monitoring of cancer. Proponents of the test suggest it can identify a general transformation antibody that is elevated in the presence of most types of cancer, offering a non-invasive tool for cancer screening and management.[1] However, the this compound test has been met with skepticism from the mainstream medical community due to a lack of widespread independent validation and unclear biological mechanisms. This technical guide provides a comprehensive overview of the this compound test, including its scientific basis, available experimental protocols, quantitative performance data, and the current understanding of the malignin protein, aimed at researchers, scientists, and drug development professionals.

Introduction: The Premise of the this compound Test

The this compound test is predicated on the detection of circulating antibodies against a protein termed "malignin."[1] Malignin is described as a 10,000 Dalton polypeptide that is reportedly found in most malignant cells, regardless of their tissue of origin.[1][2] The underlying hypothesis is that the transformation of normal cells into a malignant state leads to the expression of malignin, which in turn elicits an antibody response from the host's immune system.[3] The this compound test aims to quantify the levels of these anti-malignin antibodies in a patient's serum, with elevated levels purportedly indicating the presence of an active, non-terminal malignancy.[1][4]

The test has been promoted for several clinical applications, including:

-

Early cancer detection: Identifying cancer at a preclinical stage before the appearance of clinical signs and symptoms.[1]

-

Monitoring cancer therapy: Assessing the effectiveness of treatment by observing changes in anti-malignin antibody levels.

-

Detecting cancer recurrence: Monitoring for the return of cancer after initial treatment.[1]

-

Prognostication: Higher antibody levels are suggested to correlate with a better prognosis, indicating a robust immune response.[1]

Despite these claims, the clinical utility of the this compound test remains a subject of debate, with many healthcare organizations and experts citing insufficient evidence to recommend its routine use.[5]

The Malignin Antigen: An Enigmatic Oncoprotein

Detailed molecular and structural information about malignin is scarce in peer-reviewed literature. It is described as a 10 kDa polypeptide and is believed to be a fragment of a much larger 250 kDa glycoprotein (B1211001) found in the brain.[6] The initial characterization of malignin and its association with cancer was reported by Bogoch and Bogoch.[7] However, its specific amino acid sequence and three-dimensional structure have not been publicly disclosed.

The term "oncoprotein" has been used to describe malignin, suggesting a role in malignant transformation.[3] However, the specific signaling pathways and molecular mechanisms through which malignin might contribute to cancer development have not been elucidated in the available scientific literature. This lack of mechanistic understanding is a significant knowledge gap and a major point of contention surrounding the this compound test.

The Anti-Malignin Antibody Response

The this compound test measures the concentration of anti-malignin antibodies in the serum. These antibodies are reported to be predominantly of the IgM isotype, which is consistent with an early immune response to a novel antigen.[3] Proponents of the test argue that detecting this antibody response allows for earlier cancer detection compared to tests that measure tumor-associated antigens, which may only become elevated in later stages of the disease.[5]

Experimental Protocols for the this compound Test

The this compound test is a laboratory-developed test offered by a single CLIA-certified laboratory, Oncolab, Inc.[8] While a detailed, step-by-step protocol with proprietary reagent compositions is not publicly available, information from publications and company literature provides an outline of the methodology.

Sample Collection and Handling

Proper sample collection and handling are critical for the accuracy of the this compound test. Based on information from Oncolab's requisition forms, the following steps are recommended:

-

Blood Collection: A venous blood sample is drawn into a specific type of vacutainer tube that is non-silicone coated.

-

Clotting: The blood is allowed to clot at room temperature for a defined period (e.g., 30 to 120 minutes).

-

Centrifugation: The clotted blood is centrifuged to separate the serum from the blood cells.

-

Serum Transfer: The serum is carefully transferred to a designated cryotube.

-

Freezing and Shipping: The serum sample is immediately frozen on dry ice and shipped overnight to the testing laboratory.[9][10]

Immunoassay Procedure

The core of the this compound test is an immunoadsorption assay. The general steps, as described in the literature, are as follows:

-

Antigen Immobilization: The proprietary "TARGET® reagent," which consists of malignin covalently bound to bromoacetylcellulose, serves as the solid phase for capturing the anti-malignin antibodies.[5]

-

Sample Incubation: The patient's serum is incubated with the TARGET® reagent. During this time, anti-malignin antibodies present in the serum bind to the immobilized malignin.

-

Washing: The reagent is washed to remove unbound serum components.

-

Elution: The bound anti-malignin antibodies are eluted from the reagent, typically using a low pH solution such as acetic acid.[5]

-

Quantification: The amount of eluted antibody is then quantified. The exact method of quantification (e.g., spectrophotometry) is not detailed in the available literature.

The results are often reported in micrograms per milliliter (µg/mL) and categorized as negative, borderline, or positive based on predetermined cutoff values. Some studies have also referred to "fast target absorbed globulin" (F-Tag) and "slow target absorbed globulin" (S-Tag) measurements, with the specific binding (Net-Tag) calculated as the difference between the two.[6]

Quantitative Data on Test Performance

The performance of the this compound test, specifically its sensitivity and specificity, has been a central point of discussion and controversy. While the test's proponents claim high accuracy, independent studies have reported more modest results. The following tables summarize some of the available quantitative data.

| Study | Cancer Type | Patient Cohort | Sensitivity | Specificity | Notes |

| Abrams et al. (1994)[4] | Various Cancers | 3315 double-blind tests | 95% (on first determination), >99% (on repeat determinations) | 95% (on first determination), >99% (on repeat determinations) | This data is from a review published by the developers of the test. |

| Thornthwaite (2000)[4] | Breast Cancer | 32 patients with cancerous biopsies, 11 with benign biopsies, 154 healthy volunteers | 97% (31/32) | 64% (7/11 benign biopsies were negative) | Compared to other tumor markers (CEA, CA 15-3, CA 19-5, CA 125), this compound showed higher sensitivity. |

| Harman et al. (2005)[6][11] | Breast Cancer | 71 women undergoing core breast biopsy (17 malignant, 12 suspicious, 42 benign) | 59% (pooling suspicious with malignant and borderline with positive) | 62% (pooling suspicious with malignant and borderline with positive) | The study concluded that the sensitivity was insufficient to spare patients from biopsy and the false-positive rate was too high for population screening. |

Signaling Pathways and Logical Relationships

A significant limitation in the scientific understanding of the this compound test is the absence of information regarding the signaling pathways involving malignin. While it is referred to as an "oncoprotein," its specific molecular functions and interactions with other cellular components remain undefined in the public domain. Without this information, it is not possible to construct a detailed signaling pathway diagram.

However, we can represent the logical workflow of the this compound test itself.

References

- 1. sa1s3.patientpop.com [sa1s3.patientpop.com]

- 2. coxnaturalhealth.com [coxnaturalhealth.com]

- 3. Anti-malignin antibody evaluation: a possible challenge for cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Early detection and monitoring of cancer with the anti-malignin antibody test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wa-provider.kaiserpermanente.org [wa-provider.kaiserpermanente.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Tumor markers: malignin and related recognins associated with malignancy rather than with cell type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtests.ir [labtests.ir]

- 9. Oncolab Exhibits Pioneering this compound Cancer Test at AACC - aacc-2014 - mobile.Labmedica.com [mobile.labmedica.com]

- 10. justinhealth.com [justinhealth.com]

- 11. Discrimination of breast cancer by anti-malignin antibody serum test in women undergoing biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]

The AMAS Test: A Technical Deep Dive into its Principles and Mechanisms for Cancer Detection

For Immediate Release

Boston, MA – This technical guide provides an in-depth exploration of the Anti-Malignin Antibody in Serum (AMAS) test, a blood-based assay for the detection and monitoring of cancer. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of the this compound test, its underlying biological mechanisms, including its connection to apoptosis, and presents relevant technical data and protocols.

Core Principle: Detecting the Humoral Immune Response to a General Cancer Antigen

The fundamental principle of the this compound test lies in the detection of a specific humoral immune response to a tumor-associated antigen. The test quantifies the level of anti-malignin antibodies in a patient's serum.[1] Malignin is a 10 kDa oncoprotein polypeptide that is found in the cytoplasm and on the outer membranes of malignant cells, irrespective of the cancer's site or cell type.[1] The presence of malignin is recognized by the host's immune system, which in turn produces anti-malignin antibodies (this compound).[2] These antibodies are primarily of the Immunoglobulin M (IgM) class, which is significant as IgM antibodies are typically associated with an early immune response to an antigen.[1]

The this compound test, therefore, operates on the premise that an elevated level of anti-malignin IgM in the serum is indicative of an active, non-terminal malignancy.[1] Unlike tests that measure the levels of cancer antigens, which may only become elevated in later stages of the disease, the this compound test measures the body's early antibody response to the presence of cancer cells.[3]

Underlying Mechanism: Anti-Malignin IgM and the Induction of Apoptosis

The significance of the anti-malignin IgM response extends beyond simple detection. Certain IgM antibodies have been shown to possess direct cytotoxic effects on tumor cells by inducing apoptosis, or programmed cell death. While the precise signaling cascade initiated by anti-malignin antibodies is not fully elucidated in the available literature, a plausible mechanism can be inferred from studies on other cancer-targeting IgM antibodies.

For instance, IgM antibodies directed against tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL)-receptor 1 have been demonstrated to strongly induce apoptosis in human cancer cells.[4] This process is initiated by the binding of the IgM antibody to the receptor on the cancer cell surface, which leads to the activation of the caspase signaling cascade, specifically involving the activation of caspase-8 and caspase-3.[4] Caspases are a family of protease enzymes that are central to the execution of apoptosis.

The binding of anti-malignin IgM to malignin on the surface of a cancer cell likely triggers a similar apoptotic pathway. This proposed mechanism provides a biological basis for the observation that a robust anti-malignin antibody response, as detected by the this compound test, can be associated with a better prognosis in cancer patients.

Below is a diagram illustrating the proposed signaling pathway for anti-malignin IgM-induced apoptosis.

Quantitative Data Summary

The performance of the this compound test has been evaluated in several studies. The sensitivity and specificity are key metrics for any diagnostic assay. The following table summarizes the reported quantitative data for the this compound test.

| Study/Source | Sensitivity | Specificity | Number of Subjects/Tests | Notes |

| Abrams MB et al. (1994)[5] | 95% (first determination), >99% (repeat determination) | 95% (first determination), >99% (repeat determination) | 3315 double-blind tests | General transformation antibody, elevated in active non-terminal cancer. |

| Harman SM et al. (2005)[4] | 59% | 62% | 71 women undergoing breast biopsy | Study focused on discrimination of breast cancer in women undergoing biopsy. |

| Oncolab (via CAP TODAY, 2016)[6] | >90% | >90% | >60,000 tests performed | General data from the test provider. |

| Oncolab (via PR Newswire, 2014)[7] | >90% (False positive and negative rates under 10%) | >90% (False positive and negative rates under 10%) | >60,000 patients | General data from the test provider. |

Experimental Protocol: The this compound Test Procedure

The this compound test is performed exclusively at the Oncolab facility in Boston, MA. The following protocol is a synthesis of the available information on the sample collection, shipping, and the immunoassay procedure.

Sample Collection and Preparation

-

Blood Draw: A blood sample is collected via venipuncture. It is critical to use the specific Covidien Monoject 10mL tube (REF#8881302718, No Additive, Non-Silicone Coated) provided by Oncolab. This must be the first tube drawn.[5]

-

Clotting: The blood is allowed to sit at room temperature for a minimum of 30 minutes and a maximum of 2 hours to allow for clot formation.[5]

-

Refrigeration: The clotted blood is then placed in a refrigerator at 4°C (± 2°) for a minimum of 1 hour and a maximum of 3 hours.[5]

-

Centrifugation: The sample is centrifuged at 3000 RPM for 15 minutes at 4°C (± 2°). If a refrigerated centrifuge is unavailable, the centrifuge cups should be pre-chilled.[5]

-

Serum Transfer: Using the provided glass Pasteur pipette, the serum is carefully transferred to the provided screw-cap Greiner Bio-One cryotube. A minimum of 2mL of serum is required. The cryotube is labeled with the patient's name, date of birth, and the date/time of collection.[5]

-

Freezing: The serum is frozen immediately by placing the cryotube in dry ice.[5]

Shipping

The frozen serum sample is shipped overnight in an insulated container with dry ice to the Oncolab facility.[5][7]

Immunoassay Procedure

The core of the this compound test is a specific immunoadsorption assay.

-

Reagent: The test utilizes the TARGET® reagent, which consists of malignin covalently bound to bromoacetylcellulose.[2]

-

Washing: The TARGET® reagent is washed with cold saline.[2]

-

Incubation: The patient's serum sample is added to the washed TARGET® reagent, allowing the anti-malignin antibodies to bind to the immobilized malignin.

-

Elution: After an incubation period, the bound anti-malignin antibodies are eluted from the reagent using acetic acid.[2]

-

Quantification: The amount of eluted anti-malignin antibody is then quantified. The protein concentration is measured at two time points: after 10 minutes of incubation (Fast target absorbed globulin or F-Tag) and after 120 minutes (Slow target absorbed globulin or S-Tag). The specific binding (Net-Tag) is calculated by subtracting the F-Tag from the S-Tag.[4]

Below is a workflow diagram illustrating the experimental procedure.

Conclusion

The this compound test represents a unique approach to cancer detection by measuring the body's own immune response to a general tumor-associated antigen. Its principle is grounded in the production of anti-malignin IgM antibodies following neoplastic transformation. The underlying mechanism is potentially linked to the ability of these antibodies to induce apoptosis in cancer cells, a critical process in tumor suppression. While the test has shown high sensitivity and specificity in some studies, further independent validation and a more detailed elucidation of the malignin-initiated signaling pathways are warranted to fully establish its clinical utility in the management of cancer. This technical guide provides a comprehensive overview of the current understanding of the this compound test for the scientific and drug development communities.

References

- 1. Anti-malignin antibody evaluation: a possible challenge for cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Function and dysfunction of the human oncoprotein MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. justinhealth.com [justinhealth.com]

- 6. CD72 stimulation modulates anti-IgM induced apoptotic signaling through the pathway of NF-kappaB, c-Myc and p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IgM-mediated B cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Malignin in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malignin, a 10 kDa polypeptide identified in the cytoplasmic and outer membranes of malignant cells, has been a subject of interest in oncology primarily for its potential as a broad-spectrum cancer marker.[1] This technical guide provides an in-depth overview of the current understanding of malignin, with a focus on the immunological response it elicits and the application of this response in cancer diagnostics. While the precise molecular signaling pathways involving malignin remain to be fully elucidated, this paper will synthesize the available quantitative data, detail relevant experimental protocols, and present logical workflows pertinent to its study.

Introduction to Malignin

Malignin is described as a polypeptide with a molecular weight of 10,000 Daltons.[2][3] It has been reported to be a common antigen found across a wide variety of malignant cell types, irrespective of their tissue of origin.[2] This apparent ubiquity in cancer cells, and its absence in non-malignant counterparts, has led to its investigation as a general marker for neoplastic transformation.[2] Malignin is a component of a larger 250 kDa glycoprotein (B1211001) found in brain cell membranes, which appears to be hypoglycosylated in glioblastoma cells.[1]

The Anti-Malignin Antibody (AMA) Response

The presence of malignin in malignant cells elicits a humoral immune response in the host, leading to the production of IgM-class antibodies known as anti-malignin antibodies (AMAs). As IgM antibodies are often associated with an early immune response, the detection of elevated AMA levels has been proposed as an early indicator of malignant transformation. The Anti-Malignin Antibody Serum (this compound) test was developed to quantify the concentration of these antibodies in patient serum.

Logical Framework: Host Immune Response to Malignin

The following diagram illustrates the proposed mechanism of the anti-malignin antibody response in a cancer patient.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Anti-Malignin Antibody Screen (AMAS) as a Potential Cancer Marker

This technical guide provides a comprehensive overview of the Anti-Malignin Antibody Screen (this compound), a serological test proposed as a general marker for cancer. The document details the underlying principles of the test, presents quantitative data from various studies, outlines the experimental protocol as available in the public domain, and discusses the controversies and limitations surrounding its clinical utility.

Introduction to this compound

The Anti-Malignin Antibody Screen (this compound) is a blood test designed to detect the presence of cancer by identifying antibodies against a polypeptide called malignin.[1][2] Malignin is described as a 10,000-Dalton polypeptide present on the surface of malignant cells, irrespective of the cancer's tissue of origin.[3][4][5] The test is based on the premise that the immune system of an individual with cancer will produce IgM antibodies against this "general transformation antibody".[3][4] Proponents of the this compound test claim it can detect cancer at an early, non-terminal stage and can be used to monitor the effectiveness of cancer treatment.[3][5]

However, the this compound test is a subject of considerable debate within the scientific and medical communities. While early reports from its developers suggested exceptionally high sensitivity and specificity, subsequent independent studies have yielded conflicting results.[1][6][7][8] Moreover, the test has not been widely adopted in mainstream oncology, and its credibility remains a point of contention.[1]

Quantitative Data on this compound Performance

The reported accuracy of the this compound test varies significantly across different studies. The following tables summarize the available quantitative data on the sensitivity and specificity of the this compound test.

Table 1: this compound Sensitivity and Specificity as Reported in Early and Developer-Associated Studies

| Study Cohort | Number of Participants | Sensitivity | Specificity | Citation |

| Double-blind tests | 3,315 | 95% (single test), >99% (repeat tests) | 95% (single test), >99% (repeat tests) | [3][4] |

| Patients and controls in daily clinical practice | 181 | 100% (in 21 confirmed cancer cases) | 100% (in 97 non-cancer cases) | [3] |

| Active, non-terminal cancer cases | Not specified | 93-100% | Not specified | [5] |

| Stored sera | 3,315 | 93% | 95% | [5] |

| Fresh sera (within 24 hours) | Not specified | >99% | >99% | [5] |

Table 2: this compound Sensitivity and Specificity in Independent and Later Studies

| Study Cohort | Number of Participants | Sensitivity | Specificity | Citation |

| Women undergoing core breast biopsy | 71 | 59% | 62% | [6][7] |

| Women undergoing core breast biopsy (optimized criteria) | 71 | 62% | 69% | [7] |

| Patients with suspicious mammograms | 43 | 97% (31/32 cancer patients) | 64% (7/11 benign cases were negative) | [9] |

Table 3: Comparison of this compound with Other Tumor Markers in Breast Cancer

| Tumor Marker | Sensitivity | Citation |

| This compound | 97% | [9] |

| CEA | 0% | [9] |

| CA 15-3 | 10% | [9] |

| CA 19-5 | 5% | [9] |

| CA 125 | 16% | [9] |

It is crucial for researchers to note the discrepancies in the reported data, which may be attributed to differences in study design, patient populations, and the criteria used for defining positive and negative results.

Experimental Protocols

3.1. Principle of the this compound Test

The this compound test is an immunoassay that measures the level of anti-malignin antibodies in a patient's serum. The core of the assay involves the specific binding of these antibodies to a reagent containing purified malignin.[10]

3.2. This compound Assay Workflow (as described in literature)

The following is a generalized workflow for the this compound test based on available descriptions:

-

Serum Collection : A blood sample is collected from the patient, and the serum is separated. For optimal results, the test should be performed on fresh serum within 24 hours of collection to minimize false-positive results.[5][10]

-

Immunoadsorption : The patient's serum is incubated with a proprietary "Target® reagent". This reagent consists of malignin covalently bound to bromoacetylcellulose.[10] During this incubation, anti-malignin antibodies in the serum bind to the immobilized malignin.

-

Washing : The reagent is washed with cold saline to remove unbound serum components.[10]

-

Elution : The bound anti-malignin antibodies are eluted from the reagent using acetic acid.[10]

-

Quantification : The amount of eluted antibody is quantified. The exact method of quantification is not explicitly detailed in the reviewed literature, but it is likely a protein quantification assay. The results are reported in micrograms per milliliter (µg/mL).[6] The test measures both a "fast" (F-Tag) and a "slow" (S-Tag) antibody binding, with the difference (Net-Tag) being a key parameter.[6][7]

3.3. Production and Purification of Malignin

The initial source of malignin was from malignant glial cells grown in vivo.[11] Later, related polypeptides, termed "recognins," were produced from other cancer cell lines such as mammary carcinoma (MCF-7) and lymphoma (P3G) cells.[11] The general process would likely involve:

-

Cell Culture : Growth of a suitable cancer cell line.

-

Cell Lysis : Disruption of the cells to release cellular components.

-

Purification : A multi-step purification process, likely involving chromatography techniques, to isolate the 10,000-Dalton malignin polypeptide.

The precise details of the purification protocol are proprietary.

Mandatory Visualizations

4.1. Logical Framework of the this compound Test

Caption: Logical relationship from cancer presence to this compound test result.

4.2. Experimental Workflow for the this compound Assay

Caption: Generalized experimental workflow of the this compound test.

Limitations and Criticisms

The primary limitation of the this compound test is the lack of robust, independent validation of the initial high sensitivity and specificity claims.[1] Criticisms of the studies supporting this compound often point to potential limitations in their design, such as the selection of study participants and the lack of validation for the antibody cutoff levels used.[10]

A significant concern for researchers is the "black box" nature of the test, with proprietary reagents and protocols that are not publicly available for independent scrutiny and replication. The identity and exact nature of "malignin" are not as well-characterized in the broader scientific literature as would be expected for a widely used cancer marker.

Furthermore, studies in specific cancer types, such as breast cancer, have shown that the this compound test may not be sufficiently sensitive or specific to be used for population screening or to avoid biopsies.[6][7]

Conclusion for the Research Professional

The Anti-Malignin Antibody Screen presents an intriguing concept of a general cancer marker. The initial data, primarily from the developers, suggests a test with very high accuracy. However, the lack of widespread independent validation, the conflicting results from some later studies, and the proprietary nature of the test are significant hurdles to its acceptance and use in mainstream oncology research and clinical practice.

For drug development professionals and researchers, this compound remains a controversial and largely unproven biomarker. Any consideration of its use in a research or clinical trial setting should be approached with caution and a thorough understanding of the conflicting evidence. Further independent research would be required to clarify the true diagnostic and prognostic value of the this compound test.

References

- 1. drweil.com [drweil.com]

- 2. Anti Malignan Antibody Test for Cancer | this compound Test [knowcancer.com]

- 3. Early detection and monitoring of cancer with the anti-malignin antibody test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-malignin antibody evaluation: a possible challenge for cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sa1s3.patientpop.com [sa1s3.patientpop.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Discrimination of breast cancer by anti-malignin antibody serum test in women undergoing biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. healthknot.com [healthknot.com]

- 9. Anti-malignin antibody in serum and other tumor marker determinations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wa-provider.kaiserpermanente.org [wa-provider.kaiserpermanente.org]

- 11. Production of two recognins related to malignin: recognin M from mammary MCF-7 carcinoma cells and recognin L from lymphoma P3G cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-Malignin Antibody in Serum (AMAS) Test for Early Cancer Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Anti-Malignin Antibody in Serum (AMAS) test is a blood-based immunoassay designed for the early detection and monitoring of cancer. The foundational theory of the this compound test centers on the detection of a specific antibody, primarily of the IgM isotype, produced by the host's immune system in response to a pan-cancer antigen known as malignin. Malignin is described as a 10,000 Dalton polypeptide, which is a fragment of a larger 250 kDa glycoprotein (B1211001) found on the surface of malignant cells. This glycoprotein is reportedly hypoglycosylated in cancer cells, a common feature of tumor-associated antigens. The this compound test operates on the principle of immunoadsorption, where the anti-malignin antibody in a serum sample is captured by malignin immobilized on a solid-phase reagent. The subsequent elution and quantification of this antibody form the basis of the test results. While some studies have reported high sensitivity and specificity, others have indicated more modest accuracy, leading to ongoing debate about its clinical utility. This guide provides a comprehensive technical overview of the this compound test, including its theoretical underpinnings, a detailed look at the available experimental protocols, a summary of clinical data, and a hypothesized signaling pathway for the immune response to malignin.

Core Theory and Biochemical Basis

The central hypothesis of the this compound test is that the transformation of normal cells to a malignant phenotype is accompanied by the expression of a common antigen, termed "malignin." This antigen is recognized by the host's immune system, leading to the production of anti-malignin antibodies (this compound). The this compound test is designed to detect these antibodies in the serum.

Malignin: The Target Antigen

Malignin is characterized as a 10,000 Dalton (10 kDa) polypeptide.[1][2][3][4][5] It has been described as being rich in aspartic and glutamic acid.[2] Further characterization suggests that malignin is a fragment of a much larger 250 kDa glycoprotein present on the membrane of brain cells, which appears to be hypoglycosylated in glioblastoma cells.[2] This aberrant glycosylation is a known hallmark of cancer and can expose new antigenic epitopes. Malignin is considered a general transformation antibody, meaning it is thought to be produced in response to a wide variety of cancer types, rather than being specific to one organ or tissue.[5] It is also classified as an onconeural antigen, a class of proteins normally expressed in the nervous system but aberrantly expressed in tumors outside of the nervous system.[6][7][8][9][10][11][12][13]

Anti-Malignin Antibody (AMA)

The antibody produced in response to malignin is predominantly of the IgM isotype.[3] IgM antibodies are typically the first class of immunoglobulins produced during a primary immune response. The presence of anti-malignin IgM could therefore signify an early-stage immune reaction to malignant cells.

Experimental Protocols

While the precise, proprietary details of the this compound test as performed by Oncolab are not fully public, a general outline of the methodology can be pieced together from various publications and publicly available documents. The test is based on a solid-phase immunoadsorption assay.

Sample Collection and Handling

Strict adherence to the sample collection and handling protocol is critical for the accuracy of the this compound test. The following steps are derived from Oncolab's test requisition information:

-

Blood Collection: Blood must be drawn into a specific Covidien Monoject 10mL tube (REF#8881302718), which is a non-silicone coated tube with no additives. This must be the first tube drawn to avoid contamination with clot activators from other tubes.

-

Clotting: The blood sample must be allowed to sit at room temperature for a minimum of 30 minutes and a maximum of 2 hours to allow for clot formation.

-

Refrigeration: Following clotting, the sample must be refrigerated at 4°C (±2°C) for a minimum of 1 hour and a maximum of 3 hours.

-

Centrifugation: The sample is then centrifuged at 3000 RPM for 15 minutes at 4°C (±2°C). If a refrigerated centrifuge is unavailable, the centrifuge cups should be pre-chilled.

-

Serum Transfer: Using a glass Pasteur pipette (plastic is avoided as it may absorb antibodies), the serum is transferred to a provided screw-cap Greiner Bio-One cryotube. A minimum of 2mL of serum is required.

-

Freezing and Shipping: The serum is then immediately frozen on dry ice and shipped overnight to the laboratory.

Immunoassay Procedure (Reconstructed)

The core of the this compound test is an immunoadsorption assay. The following is a reconstructed, general protocol based on available information:

-

Solid-Phase Reagent: The "Target® reagent" consists of purified malignin covalently bound to a solid support, which has been identified as bromoacetylcellulose.[3]

-

Immunoadsorption: The patient's serum is added to the Target® reagent. If anti-malignin antibodies are present, they will bind to the immobilized malignin.

-

Washing: The solid phase is washed with cold saline to remove unbound serum components.[3]

-

Elution: The bound anti-malignin antibodies are eluted from the solid phase using an acidic solution, specified as acetic acid.[3]

-

Quantification: The amount of eluted anti-malignin antibody is then quantified. The exact method of quantification is not detailed in the available literature, but it is likely an enzyme-linked immunosorbent assay (ELISA) or a similar quantitative immunoassay technique. A positive result is generally considered to be a value greater than 135 µg/mL.

Quantitative Data Summary

The reported accuracy of the this compound test has varied across different studies. Below is a summary of the quantitative data from key publications.

| Study | Cancer Type(s) | Total Subjects | True Positives (TP) | True Negatives (TN) | False Positives (FP) | False Negatives (FN) | Sensitivity | Specificity |

| Abrams et al. (1994)[1] | Various | 181 | 21 | 97 | 0 | 0 | 100% | 100% |

| Thornthwaite (2000)[14] | Breast Cancer | 197 | 31 | 151 | 3 | 1 | 96.9% | 98.1% |

| Harman et al. (2005)[15][16] | Breast Cancer | 71 | 10 | 26 | 16 | 7 | 58.8% | 61.9% |

| Bogoch & Bogoch (reported in various sources)[5] | Various | 3,315 | - | - | - | - | >95% (on repeat) | >99% (on repeat) |

Note: The data from Bogoch & Bogoch is often cited as a summary of a large number of double-blind tests, and the raw data for TP, TN, FP, FN are not available in the reviewed abstracts. The sensitivity and specificity are reported for repeat testing.

The significant discrepancy in the reported accuracy, particularly between the earlier studies and the Harman et al. (2005) study, highlights the need for further independent validation of the this compound test. The Harman et al. study, which focused on women undergoing breast biopsy, concluded that the test's sensitivity was insufficient to spare patients from biopsy and the false-positive rate was too high for general population screening.[2][16]

Signaling Pathways and Logical Relationships

The precise signaling pathways involving malignin have not been fully elucidated in the available literature. However, based on its characterization as an onconeural, tumor-associated glycoprotein antigen, a hypothesized signaling pathway for the generation of the anti-malignin antibody response can be proposed.

Hypothesized Immune Response to Malignin

The following diagram illustrates a potential pathway for the immune recognition of malignin and the subsequent production of anti-malignin IgM antibodies.

Caption: Hypothesized pathway of malignin antigen presentation and subsequent anti-malignin antibody production.

Experimental Workflow of the this compound Test

The following diagram outlines the logical workflow of the this compound test from sample collection to result.

Caption: Step-by-step experimental workflow of the this compound test.

Discussion and Future Directions

The this compound test for early cancer detection is based on the compelling theory of a general immune response to a common cancer antigen. The reported high sensitivity and specificity in early studies generated significant interest. However, the conflicting results from later, independent studies underscore the necessity for large-scale, prospective, and well-controlled clinical trials to definitively establish its clinical validity and utility.

For the scientific and drug development community, several key areas require further investigation:

-

Biochemical Characterization of Malignin: A detailed molecular characterization of malignin, including its amino acid sequence and the specific epitope(s) recognized by the anti-malignin antibody, is essential. This would enable the development of more standardized and potentially more accurate second-generation assays.

-

Elucidation of Signaling Pathways: Research into the role of malignin in cancer cell biology and the specific signaling pathways it may be involved in could provide insights into its function in tumorigenesis and as an immunological target.

-

Standardization of the Assay: The lack of a publicly available, detailed protocol for the this compound test makes it difficult for independent laboratories to replicate and validate the findings. A more transparent and standardized methodology would be beneficial for the scientific community.

-

Clinical Validation: Rigorous, multi-center clinical trials are needed to clarify the true sensitivity, specificity, and predictive values of the this compound test across a wide range of cancer types and stages.

References

- 1. Early detection and monitoring of cancer with the anti-malignin antibody test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. wa-provider.kaiserpermanente.org [wa-provider.kaiserpermanente.org]

- 4. sa1s3.patientpop.com [sa1s3.patientpop.com]

- 5. coxnaturalhealth.com [coxnaturalhealth.com]

- 6. pnas.org [pnas.org]

- 7. Onconeural antigens and the paraneoplastic neurologic disorders: at the intersection of cancer, immunity, and the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Onconeural antigens and the paraneoplastic neurologic disorders: at the intersection of cancer, immunity, and the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vjneurology.com [vjneurology.com]

- 11. Paraneoplastic neurological syndromes: clinical presentations and management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Characteristics and Predictors of Outcome for Onconeural Antibody-Associated Disorders: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Onconeural antibodies in patients with neurological symptoms: detection and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-malignin antibody in serum and other tumor marker determinations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discrimination of breast cancer by anti-malignin antibody serum test in women undergoing biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antimitochondrial Antibodies for Researchers and Drug Development Professionals

Introduction

Antimitochondrial antibodies (AMAs) are a heterogeneous group of autoantibodies that target various antigens within the inner and outer mitochondrial membranes.[1] Their presence in serum is a hallmark of several autoimmune conditions, most notably Primary Biliary Cholangitis (PBC), a chronic and progressive autoimmune liver disease.[2][3] This technical guide provides a comprehensive overview of the different types of this compound, their target antigens, clinical significance, and the methodologies used for their detection and characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of autoimmunity, hepatology, and diagnostics.

Classification and Types of Antimitochondrial Antibodies

This compound are broadly classified into nine distinct subtypes, designated M1 through M9.[1][4] Each subtype is characterized by its reactivity towards specific mitochondrial antigens and is associated with different clinical conditions. While some subtypes are highly specific for certain diseases, others can be found in a variety of autoimmune and other disorders.[2][5]

Primary Biliary Cholangitis (PBC)-Associated this compound

A significant proportion of AMA subtypes are strongly associated with PBC, an autoimmune disease characterized by the progressive destruction of small intrahepatic bile ducts.[6]

-

AMA-M2: This is the most clinically significant and well-characterized AMA subtype, found in 90-95% of patients with PBC.[5][6] The primary target of AMA-M2 is the E2 subunit of the pyruvate (B1213749) dehydrogenase complex (PDC-E2), located on the inner mitochondrial membrane.[1][5] The detection of AMA-M2 is a cornerstone in the diagnosis of PBC.[6]

-

AMA-M4: These antibodies are also associated with PBC and often appear in conjunction with AMA-M2.[2] They are thought to be directed against sulfite (B76179) oxidase.[2] Some research suggests that the presence of anti-M4 antibodies may be linked to a more progressive disease course.[7]

-

AMA-M8: Similar to AMA-M4, anti-M8 antibodies are typically found in patients who are also positive for AMA-M2 and are associated with PBC.[2] The precise antigenic target is located on the outer mitochondrial membrane.[2]

-

AMA-M9: This subtype targets glycogen (B147801) phosphorylase and can be detected in the early stages of PBC.[1][2] Notably, anti-M9 antibodies can sometimes be found in patients with PBC who are negative for the more common AMA-M2 subtype.[1]

Non-PBC Associated this compound

Several AMA subtypes are more frequently associated with other autoimmune or infectious conditions:

-

AMA-M1: These antibodies target cardiolipin, a phospholipid of the inner mitochondrial membrane.[2] Their presence is strongly associated with syphilis.[2][5]

-

AMA-M3: This subtype is linked to drug-induced lupus erythematosus, an autoimmune condition triggered by certain medications.[2] The target antigen is located on the outer mitochondrial membrane.[2]

-

AMA-M5: Found in patients with various collagen vascular diseases, such as systemic lupus erythematosus (SLE) and undifferentiated connective tissue disease.[2] The specific antigen on the outer mitochondrial membrane is yet to be fully characterized.[2]

-

AMA-M6: These antibodies are associated with drug-induced hepatitis.[2][5]

-

AMA-M7: This subtype is linked to cardiomyopathies and myocarditis, suggesting a role in cardiac autoimmune conditions.[2] The target antigen is sarcosine (B1681465) dehydrogenase.[2]

Quantitative Data on AMA Prevalence and Diagnostic Accuracy

The following tables summarize the prevalence of different AMA subtypes in various diseases and their diagnostic utility.

Table 1: Prevalence of Antimitochondrial Antibody Subtypes in Primary Biliary Cholangitis (PBC)

| Antibody Subtype | Target Antigen(s) | Prevalence in PBC (%) |

| AMA-M2 | Pyruvate Dehydrogenase Complex (PDC-E2), Branched-Chain 2-Oxoacid Dehydrogenase Complex (BCOADC-E2), 2-Oxoglutarate Dehydrogenase Complex (OGDC-E2) | 90-95[5][6] |

| AMA-M4 | Sulfite Oxidase | 37[7] |

| AMA-M8 | Outer Mitochondrial Membrane Protein | Often co-occurs with AMA-M2[2] |

| AMA-M9 | Glycogen Phosphorylase | 14.2[7] |

Table 2: Association and Prevalence of Non-M2 Antimitochondrial Antibodies in Various Diseases

| Antibody Subtype | Associated Condition(s) | Prevalence |

| AMA-M1 | Syphilis | Strong Association[2][5] |

| AMA-M3 | Drug-Induced Lupus Erythematosus | Strong Association[2] |

| AMA-M5 | Systemic Lupus Erythematosus, Undifferentiated Connective Tissue Disease | Found in some patients[2][4] |

| AMA-M6 | Drug-Induced Hepatitis | Strong Association[2][5] |

| AMA-M7 | Cardiomyopathy, Myocarditis | Found in some patients[2] |

Pathogenic Mechanisms of Antimitochondrial Antibodies

The leading hypothesis for the development of this compound, particularly in the context of PBC, is molecular mimicry . This theory posits that an initial immune response to an infectious agent, such as a bacterium or virus, can lead to the production of antibodies that cross-react with self-antigens in the mitochondria due to structural similarities between the foreign and self-peptides.[1] The E2 subunit of the pyruvate dehydrogenase complex (PDC-E2), the main target of AMA-M2, shares homologous regions with proteins from various bacteria, including Escherichia coli and Novosphingobium aromaticivorans.

The binding of this compound to mitochondrial antigens on the surface of biliary epithelial cells is thought to trigger a cascade of inflammatory events, leading to cell damage and apoptosis. This process may involve the activation of the complement system and the recruitment of cytotoxic immune cells. However, the precise downstream signaling pathways initiated by AMA binding are still an active area of research.

References

- 1. Antimitochondrial Antibodies: from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-mitochondrial antibody - Wikipedia [en.wikipedia.org]

- 3. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 4. rheumaknowledgy.com [rheumaknowledgy.com]

- 5. primarycarenotebook.com [primarycarenotebook.com]

- 6. testing.com [testing.com]

- 7. researchgate.net [researchgate.net]

Antimitochondrial Antibodies (AMAs) in Autoimmune Diseases: A Technical Guide for Researchers

An in-depth exploration of the role of Antimitochondrial Antibodies (AMAs) in the immunopathogenesis of autoimmune diseases, with a primary focus on Primary Biliary Cholangitis (PBC). This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the molecular characteristics of this compound, their primary antigenic targets, the mechanisms of AMA-mediated pathology, and current methodologies for their detection and analysis.

Introduction to Antimitochondrial Antibodies (this compound)

Antimitochondrial antibodies (this compound) are a heterogeneous group of autoantibodies that target various proteins located within the mitochondria.[1][2] While they can be detected in a range of autoimmune conditions, their presence is most strongly associated with Primary Biliary Cholangitis (PBC), a chronic and progressive autoimmune liver disease characterized by the destruction of small intrahepatic bile ducts.[3][4][5] this compound are considered a serological hallmark of PBC, found in approximately 90-95% of patients, and their detection is a key component of the diagnostic criteria for the disease.[1][2][3]

The primary autoantigen recognized by this compound in the context of PBC is the E2 component of the pyruvate (B1213749) dehydrogenase complex (PDC-E2), located on the inner mitochondrial membrane.[6][7] The immune response against PDC-E2 is believed to be a central event in the pathogenesis of PBC, leading to damage and eventual destruction of biliary epithelial cells (BECs).[8][9] This guide will delve into the intricate details of this compound, their antigenic targets, the proposed mechanisms of immune-mediated damage, and the methodologies employed in their study.

Data Presentation: this compound in Autoimmune Diseases

The presence and titer of this compound can vary across different autoimmune diseases. The following tables summarize key quantitative data regarding AMA prevalence and the diagnostic accuracy of various detection methods for PBC.

Table 1: Prevalence of Antimitochondrial Antibodies (this compound) in Autoimmune Diseases

| Autoimmune Disease | Prevalence of this compound (%) | Notes |

| Primary Biliary Cholangitis (PBC) | 90 - 95% | Serological hallmark of the disease.[1][2][3] |

| Sjögren's Syndrome | 1.7 - 13% | May indicate an overlap with PBC.[8] |

| Systemic Sclerosis (Scleroderma) | 8 - 25% | Often associated with the limited cutaneous form.[10] |

| Systemic Lupus Erythematosus (SLE) | ~13% | May be associated with liver involvement.[11] |

| Inflammatory Myositis | ~5% (adult-onset) | Associated with more severe disease phenotypes.[6][9] |

| Autoimmune Hepatitis (AIH) | < 5% | Can be seen in overlap syndromes with PBC. |

| Healthy Individuals | < 1% | Low titers may be present without clinical significance.[1] |

Table 2: Diagnostic Accuracy of AMA Detection Methods for Primary Biliary Cholangitis (PBC)

| Detection Method | Sensitivity (%) | Specificity (%) | Key Considerations |

| Indirect Immunofluorescence (IIF) | 71 - 88.6% | 87 - 93.5% | Considered a standard screening method, but can have lower specificity. A higher cutoff titer improves specificity.[12] |

| Enzyme-Linked Immunosorbent Assay (ELISA) for AMA-M2 | 55.7 - 93.6% | 91.7 - 98.8% | Generally offers higher specificity than IIF. Sensitivity can vary based on the antigen preparation (native vs. recombinant).[12][13] |

| Immunoblotting (Western Blot) | ~85% | High | Useful for confirming positive screening tests and identifying specific AMA subtypes. More sensitive than IIF in some cases.[14] |

Immunopathogenesis of AMA-Mediated Disease

The prevailing hypothesis for the initiation of the anti-mitochondrial autoimmune response in PBC is molecular mimicry . This theory posits that an initial immune response to an environmental trigger, such as a bacterial or viral infection, leads to the production of antibodies that cross-react with self-antigens, specifically PDC-E2.[8][12]

The Molecular Mimicry Hypothesis

Structural similarities between microbial proteins and the lipoic acid domain of PDC-E2 are thought to be the basis for this cross-reactivity.[6] For instance, proteins from bacteria such as Escherichia coli and Novosphingobium aromaticivorans have been shown to have structural mimics to the immunodominant epitopes of PDC-E2.[12]

Cellular and Humoral Immunity in PBC

Both cellular and humoral immune responses are implicated in the pathology of PBC. The inflammatory infiltrate in the portal tracts of PBC patients is rich in CD4+ and CD8+ T lymphocytes, B cells, plasma cells, and macrophages.[3] Autoreactive CD4+ and CD8+ T cells specific for PDC-E2 have been identified in the peripheral blood and liver of PBC patients.[14] These T cells are believed to play a direct role in the destruction of biliary epithelial cells.

This compound, particularly of the IgA isotype, are thought to contribute to BEC damage. IgA this compound can be transcytosed into BECs where they can interact with their intracellular target, PDC-E2, and potentially trigger apoptotic pathways.

Apoptosis of Biliary Epithelial Cells

Apoptosis of BECs is a central feature of PBC. Several signaling pathways are thought to be involved, including both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

The binding of this compound to PDC-E2 within apoptotic blebs on the surface of BECs can lead to the opsonization of these cells and their subsequent clearance by phagocytes, which in turn can perpetuate the inflammatory response.[3] Furthermore, the interaction of cytotoxic T lymphocytes with BECs can induce apoptosis through the release of granzymes and perforin, or through the Fas/FasL pathway.[3]

Experimental Protocols for AMA Detection

Accurate detection of this compound is crucial for the diagnosis of PBC and for research into its pathogenesis. The following sections provide detailed methodologies for the key experiments used in AMA analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for AMA-M2

ELISA is a widely used method for the quantitative detection of AMA-M2.

Principle: This assay is based on the binding of this compound in a patient's serum to purified or recombinant PDC-E2 (or a fusion protein of the major M2 antigens) coated onto a microplate well. The bound antibodies are then detected using an enzyme-conjugated secondary antibody that recognizes human IgG. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of AMA-M2 present in the sample.

Methodology:

-

Plate Coating: Microtiter plates are pre-coated with purified PDC-E2 antigen.

-

Sample and Control Incubation:

-

Dilute patient sera, positive controls, and negative controls in the provided sample diluent.

-

Add 100 µL of diluted samples and controls to the respective wells.

-

Incubate for 30-60 minutes at room temperature.

-

-

Washing:

-

Aspirate the contents of the wells.

-

Wash each well 3-5 times with 300 µL of wash buffer.

-

-

Conjugate Incubation:

-

Add 100 µL of enzyme-conjugated anti-human IgG (e.g., HRP-conjugated) to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Washing: Repeat the washing step as described in step 3.

-

Substrate Incubation:

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Stopping the Reaction:

-

Add 100 µL of stop solution (e.g., 1M H₂SO₄) to each well.

-

-

Reading:

-

Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

-

-

Interpretation: The optical density (OD) values of the patient samples are compared to the OD values of the positive and negative controls to determine the presence and relative quantity of AMA-M2.

Indirect Immunofluorescence (IIF) for this compound

IIF is a common screening method for this compound that provides a qualitative or semi-quantitative result based on the fluorescence pattern observed.

Principle: Patient serum is incubated with a substrate of tissue sections (typically rodent kidney, stomach, and liver) or HEp-2 cells. If this compound are present, they will bind to the mitochondria within the cells of the substrate. A fluorescein-conjugated anti-human IgG antibody is then added, which binds to the patient's this compound. When viewed under a fluorescence microscope, a characteristic granular cytoplasmic staining pattern indicates a positive result.

Methodology:

-

Substrate Preparation: Use commercially available slides with fixed rodent tissue sections or HEp-2 cells.

-

Serum Dilution: Prepare serial dilutions of the patient's serum in phosphate-buffered saline (PBS). A common starting dilution is 1:40.

-

Primary Antibody Incubation:

-

Apply the diluted serum to the wells on the substrate slide.

-

Incubate in a humid chamber for 30 minutes at room temperature.

-

-

Washing:

-

Gently rinse the slides with PBS.

-

Wash the slides for 5-10 minutes in a PBS bath.

-

-

Secondary Antibody Incubation:

-

Apply fluorescein-conjugated anti-human IgG to each well.

-

Incubate in a humid chamber for 30 minutes at room temperature in the dark.

-

-

Washing: Repeat the washing step as described in step 4.

-

Mounting:

-

Add a drop of mounting medium to each well.

-

Place a coverslip over the wells, avoiding air bubbles.

-

-

Microscopy:

-

Examine the slides using a fluorescence microscope.

-

-

Interpretation: A characteristic granular cytoplasmic fluorescence in the renal tubules and gastric parietal cells is indicative of a positive AMA result. The titer is reported as the highest dilution of serum that still produces a positive fluorescence pattern.

Immunoblotting (Western Blot) for AMA Subtypes

Immunoblotting is used to confirm the presence of this compound and to identify the specific mitochondrial antigens they recognize.

Principle: Mitochondrial proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane. The membrane is then incubated with the patient's serum. If this compound are present, they will bind to their specific target proteins on the membrane. The bound antibodies are detected using an enzyme-conjugated secondary antibody and a substrate that produces a colored precipitate or a chemiluminescent signal at the location of the target protein.

Methodology:

-

Antigen Preparation: Prepare a mitochondrial extract from a suitable source (e.g., bovine heart).

-

SDS-PAGE:

-

Separate the mitochondrial proteins on a polyacrylamide gel.

-

Include a molecular weight marker.

-

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking:

-

Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with diluted patient serum in blocking buffer overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with an enzyme-conjugated anti-human IgG in blocking buffer for 1 hour at room temperature.

-

-

Washing: Repeat the washing step as described in step 6.

-

Detection:

-

Incubate the membrane with a chemiluminescent or chromogenic substrate according to the manufacturer's instructions.

-

-

Imaging:

-

Capture the image of the blot using an appropriate imaging system.

-

-

Interpretation: The presence of bands at specific molecular weights corresponding to known mitochondrial autoantigens (e.g., ~74 kDa for PDC-E2) confirms the presence and specificity of the this compound.

Conclusion

Antimitochondrial antibodies are critical biomarkers in the diagnosis and study of autoimmune diseases, particularly Primary Biliary Cholangitis. Understanding the nuances of their detection, their antigenic targets, and their role in the immunopathogenesis of disease is essential for researchers and clinicians working to develop more effective diagnostics and therapeutics. This guide has provided a comprehensive technical overview of the core aspects of AMA research, from fundamental data and pathogenic mechanisms to detailed experimental protocols. The continued investigation into the intricate biology of this compound holds significant promise for improving the management of patients with these complex autoimmune conditions.

References

- 1. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]

- 2. eaglebio.com [eaglebio.com]

- 3. Interplay of autophagy, apoptosis, and senescence in primary biliary cholangitis [explorationpub.com]

- 4. Role of cell apoptosis in the pathogenesis of primary biliary cholangitis [lcgdbzz.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Microbial mimics are major targets of crossreactivity with human pyruvate dehydrogenase in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. explorationpub.com [explorationpub.com]

- 8. Research progress on factors and mechanisms of apoptosis of bile duct epithelial cells in primary biliary cholangitis [syyxzz.com]

- 9. Molecular mimicry in primary biliary cirrhosis. Evidence for biliary epithelial expression of a molecule cross-reactive with pyruvate dehydrogenase complex-E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mimicry in primary biliary cirrhosis. Evidence for biliary epithelial expression of a molecule cross-reactive with pyruvate dehydrogenase complex-E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. Fine specificity of T cells reactive to human PDC-E2 163-176 peptide, the immunodominant autoantigen in primary biliary cirrhosis: implications for molecular mimicry and cross-recognition among mitochondrial autoantigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. General Immunoblotting Protocol | Rockland [rockland.com]

- 14. Quantitative and functional analysis of PDC-E2–specific autoreactive cytotoxic T lymphocytes in primary biliary cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Principles of Bioinformatics in Apoptosis and MicroRNA Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate interplay between microRNAs (miRNAs) and the cellular machinery of apoptosis presents a fertile ground for therapeutic intervention, particularly in the realm of drug development. Bioinformatics provides the essential toolkit to navigate this complexity, enabling the identification of key molecular targets and the elucidation of complex regulatory networks. This technical guide delves into the foundational principles of bioinformatics tools and methodologies applied to the study of miRNA-regulated apoptosis. While a specific tool named "Apoptotic Micro-RNA-Activating-Sensor (AMAS)" as a singular, publicly available platform for this express purpose is not prominently documented, this paper outlines the core bioinformatics workflows and principles that would underpin such a system. We will explore the key experimental protocols, data analysis pipelines, and the visualization of signaling pathways that are fundamental to this area of research.

Core Concepts: The Intersection of Bioinformatics, miRNA, and Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process crucial for normal development and tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer.[1] MicroRNAs, a class of small non-coding RNAs, have emerged as critical regulators of gene expression, capable of influencing a wide array of cellular processes, including apoptosis.[2][3] They typically function by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[2]

Bioinformatics is the application of computational tools to extract meaningful biological information from large and complex datasets. In the context of miRNA and apoptosis, bioinformatics is indispensable for:

-

Identifying miRNA targets: Predicting which mRNAs are regulated by specific miRNAs.

-

Functional enrichment analysis: Understanding the biological pathways and processes affected by a set of miRNAs.

-

Network analysis: Visualizing and analyzing the complex interaction networks of miRNAs, their target genes, and signaling pathways.

-

Drug discovery: Identifying potential therapeutic targets and designing novel therapeutic strategies.[4]

Foundational Bioinformatic Workflows

A comprehensive analysis of miRNA involvement in apoptosis typically follows a multi-step bioinformatic workflow. This workflow integrates experimental data with computational predictions to build a robust understanding of the underlying biological mechanisms.

Caption: A generalized experimental and bioinformatic workflow.

Experimental Protocol: High-Throughput miRNA Expression Profiling

A common starting point is to identify miRNAs that are differentially expressed between two conditions (e.g., cancerous vs. normal tissue, drug-treated vs. untreated cells).

Methodology: miRNA Microarray

-

RNA Extraction: Isolate total RNA from the biological samples of interest.

-

RNA Quality Control: Assess RNA integrity and concentration using a bioanalyzer.

-

Labeling: Label the miRNA fraction of the total RNA with a fluorescent dye (e.g., Cy3 or Cy5).

-

Hybridization: Hybridize the labeled miRNA to a microarray chip containing probes for known miRNAs.

-

Scanning: Scan the microarray to detect the fluorescent signals.

-

Data Extraction: Quantify the signal intensity for each miRNA probe.

Data Analysis: From Raw Data to Biological Insight

1. Differential Expression Analysis:

-

Normalization: Raw microarray data is normalized to remove technical variations between samples.

-

Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are applied to identify miRNAs with statistically significant changes in expression levels.

2. miRNA Target Prediction:

The identification of miRNA targets is a cornerstone of understanding their function. Numerous bioinformatics tools exist for this purpose, each employing different algorithms.[5][6]

Table 1: Common miRNA Target Prediction Tools and their Principles

| Tool | Core Principle | Key Features |

| TargetScan | Seed region complementarity and conservation across species.[5] | Focuses on conserved 7-8 nucleotide seed matches. |

| miRanda | Sequence complementarity, binding energy of the miRNA-mRNA duplex, and conservation.[5] | Utilizes a weighted scoring system for matches and mismatches. |

| PicTar | Co-regulation of target sites by multiple miRNAs across different species.[5] | Aims to reduce false positives by requiring conserved binding sites for multiple miRNAs. |

| RNAhybrid | Calculates the minimum free energy of the miRNA-mRNA duplex.[5] | Focuses on the thermodynamic stability of the interaction. |

3. Pathway and Functional Enrichment Analysis:

Once a list of predicted target genes is obtained, pathway analysis tools are used to identify the biological pathways that are significantly enriched with these genes. This helps to infer the biological processes regulated by the differentially expressed miRNAs.

Table 2: Commonly Used Pathway Analysis Tools

| Tool | Database(s) Used | Primary Output |

| Gene Ontology (GO) | Gene Ontology database | Enriched GO terms (Biological Process, Molecular Function, Cellular Component). |

| KEGG PATHWAY | Kyoto Encyclopedia of Genes and Genomes[7] | Enriched KEGG pathways. |

| Reactome | Reactome database | Enriched reaction pathways. |

Visualizing Signaling Pathways: The Intrinsic Apoptosis Pathway

Understanding the role of miRNAs in apoptosis requires a clear visualization of the core signaling pathways. The intrinsic (or mitochondrial) pathway of apoptosis is a key process often modulated by miRNAs.

Caption: The intrinsic apoptosis signaling pathway.

miRNAs can influence this pathway at multiple points. For instance, an oncogenic miRNA might target the mRNA of the pro-apoptotic protein Bax, leading to its downregulation and thereby inhibiting apoptosis. Conversely, a tumor-suppressor miRNA might target the anti-apoptotic protein Bcl-2, promoting cell death.

Network Analysis: Unraveling Complex Interactions

Biological processes are rarely linear. Network analysis allows for the visualization and analysis of the complex web of interactions between miRNAs and their targets in the context of apoptosis.

Caption: A simplified miRNA-apoptosis regulatory network.

In this illustrative network, the oncomiR-21 is shown to inhibit the tumor suppressor PTEN and the executioner Caspase-3, thereby suppressing apoptosis. Conversely, the tumor suppressor let-7 inhibits the oncogene RAS and the anti-apoptotic protein Bcl-2, thus promoting apoptosis.

Conclusion and Future Directions

The integration of high-throughput experimental data with sophisticated bioinformatic analysis provides a powerful paradigm for dissecting the role of miRNAs in apoptosis. While a single, all-encompassing "this compound" tool for this purpose is not currently established, the principles and workflows outlined in this guide represent the foundational components of such a system. Future developments in this field will likely involve the integration of multi-omics data (genomics, proteomics, metabolomics) and the application of machine learning and artificial intelligence to build more predictive models of miRNA function in health and disease. These advancements will undoubtedly accelerate the discovery of novel miRNA-based therapeutics for a wide range of human pathologies.

References

- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The role and application of bioinformatics techniques and tools in drug discovery [frontiersin.org]

- 5. Bioinformatics approach: A powerful tool for microRNA research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KEGG PATHWAY Database [genome.jp]

AMAS: A Technical Guide for Phylogenetic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the era of large-scale genomic and proteomic data, the efficient and accurate handling of multiple sequence alignments is a critical bottleneck in phylogenetic analysis. AMAS (Alignment Manipulation And Summary) is a high-performance, versatile tool designed to streamline the pre-analysis phase of phylogenomics.[1][2][3][4][5][6] This technical guide provides an in-depth overview of this compound, its core functionalities, and detailed protocols for its application in phylogenetic workflows. We present its capabilities for alignment concatenation, format conversion, partitioning, and the generation of summary statistics, all of which are essential for robust phylogenetic inference.

Introduction to this compound

This compound is a bioinformatics utility that addresses the growing need for computationally efficient tools to manage the vast datasets used in modern phylogenetics.[1][2][5] It functions as both a standalone command-line tool and a Python package, offering flexibility for integration into complex bioinformatics pipelines.[1][2][3][4][5][7] Developed as a Python 3 program, this compound has the advantage of not requiring any external dependencies beyond Python's core modules.[1][2][6]

The software is designed to handle both amino acid and nucleotide alignments, providing a suite of functions for their manipulation and statistical summary.[1][2][5][6] Its primary functions include:

-

Format Conversion: Seamlessly convert between popular alignment formats such as FASTA, PHYLIP (sequential and interleaved), and NEXUS.[1]

-

Concatenation: Combine multiple individual alignments into a single supermatrix for concatenated phylogenetic analysis.[1][3]

-

Splitting and Partitioning: Divide a concatenated alignment based on a predefined partitioning scheme.[2][5]

-

Taxa Removal: Easily remove specific sequences (taxa) from an alignment.[2]

-

Replicate Dataset Generation: Create random subsets of alignments for downstream applications like phylogenetic jackknifing.[1][3][7]

-

Summary Statistics: Calculate a range of descriptive statistics for alignments, providing insights into data quality and composition.[1][2][6]

This compound is particularly well-suited for large phylogenomic datasets that may include hundreds or thousands of loci across numerous taxa.[1][2][6]

Core Functionalities and Logical Workflow

The functionalities of this compound are interconnected to support a standard phylogenomic workflow. The logical progression of data handling using this compound can be visualized as a series of steps from initial alignment files to a final matrix ready for phylogenetic analysis.

Experimental Protocols: this compound in Practice

This section details the methodologies for utilizing this compound for key tasks in a phylogenetic pipeline. The commands provided are for the command-line interface.

Protocol 1: Alignment Format Conversion

Objective: To standardize multiple input alignments into a single format (e.g., PHYLIP) for downstream analysis.

Methodology:

-

Organize Data: Place all input alignment files (e.g., in FASTA format with a .fas extension) into a single directory.

-